Methyl pentylcarbamate
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Overview
Description
Methyl pentylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pentylcarbamate can be synthesized through several methods. One common approach involves the reaction of pentylamine with methyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C5H11NH2+CH3OCOCl→C5H11NHCOOCH3+HCl
Another method involves the reaction of pentyl isocyanate with methanol. This reaction is usually carried out under mild conditions and can be represented as:
C5H11NCO+CH3OH→C5H11NHCOOCH3
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as tin or indium triflate, can enhance the reaction rate and yield. Additionally, phosgene-free methods, such as the reaction of amines with dimethyl carbonate, are gaining popularity due to their environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Methyl pentylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentylamine and methanol.
Oxidation: Oxidizing agents, such as hydrogen peroxide, can oxidize this compound to form corresponding carbamates with higher oxidation states.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Pentylamine and methanol.
Oxidation: Higher oxidation state carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl pentylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in drug design, particularly in the development of prodrugs.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of pesticides and herbicides
Mechanism of Action
The mechanism of action of methyl pentylcarbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. The carbamate functionality allows for hydrogen bonding and conformational restriction, enhancing its binding affinity to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Methyl pentylcarbamate is unique due to its pentyl group, which imparts distinct hydrophobic properties compared to other carbamates like methyl carbamate and ethyl carbamate. This hydrophobicity can influence its solubility, reactivity, and interaction with biological targets. Additionally, the pentyl group can enhance its ability to permeate cell membranes, making it a valuable compound in drug design and medicinal chemistry .
Properties
IUPAC Name |
methyl N-pentylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6-8-7(9)10-2/h3-6H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJIQWCGMYVMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334163 |
Source
|
Record name | methyl pentylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61357-27-5 |
Source
|
Record name | methyl pentylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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